molecular formula C4H6N2 B1429234 2-Methylimidazole-d6, 98 atom % D CAS No. 1173022-19-9

2-Methylimidazole-d6, 98 atom % D

Cat. No. B1429234
M. Wt: 88.14 g/mol
InChI Key: LXBGSDVWAMZHDD-RSRPWSGMSA-N
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Description

2-Methylimidazole-d6, 98 atom % D, also known as 2-(methyl-d3)-1H-Imidazole-1,4,5-d3, is a derivative of 2-Methylimidazole . It is a sterically hindered imidazole used to simulate the coordination of histidine to heme complexes . It is a white to light yellow crystalline powder with an amine-like odor .


Synthesis Analysis

2-Methylimidazole is prepared by condensation of glyoxal, ammonia, and acetaldehyde, a process known as the Radziszewski reaction . The synthesis of 2-Methylimidazole-d6, 98 atom % D, is not explicitly mentioned in the search results.


Molecular Structure Analysis

The molecule of 2-Methylimidazole is approximately planar. The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms, is 0.006 (2) Å . The crystal structure of 2-Methylimidazole is in the orthorhombic crystal system with space group P 2 1 2 1 2 1 .


Chemical Reactions Analysis

2-Methylimidazole can be deprotonated to make imidazolate-based coordination polymers . Nitration gives a 5-nitro derivative . The specific chemical reactions involving 2-Methylimidazole-d6, 98 atom % D, are not detailed in the search results.


Physical And Chemical Properties Analysis

2-Methylimidazole-d6, 98 atom % D, is a solid with a boiling point of 198 °C (lit.) and a density of 1.104 g/mL at 25 °C .

Scientific Research Applications

1. Carcinogenicity and Toxicity Studies

2-Methylimidazole (2MI) has been extensively studied for its carcinogenicity and toxicity. Research on rats and mice showed that chronic exposure to 2MI can induce thyroid and liver tumors. These studies are crucial for understanding the potential human health risks associated with exposure to 2MI, especially considering its presence in various industrial and food products (Chan et al., 2008).

2. Analytical Method Development

2-Methylimidazole is used in developing analytical methods for detecting harmful by-products in food products. For example, a study developed a method for quantifying imidazole compounds in licorice using High-Performance Liquid Chromatography-Tandem Mass Spectrometry. This research aids in ensuring food safety and compliance with health regulations (Raters et al., 2015).

3. Corrosion Inhibition

Research has been conducted on 2-methylimidazole derivatives as corrosion inhibitors. Theoretical studies using Density Functional Theory have shown their potential effectiveness in protecting metals from corrosion, which is significant in industrial applications (Obot & Obi-Egbedi, 2010).

4. Food Chemistry

Studies have been conducted to understand the formation of harmful by-products in fermented foods. For instance, a research paper investigated the formation of 2-methylimidazole and other compounds in fermented soy sauce, which is important for food safety and consumer health (Zhang & Li, 2018).

5. Synthesis of Organic Compounds

2-Methylimidazole is used as a catalyst in the synthesis of organic compounds like flavanones. Such studies are important for developing new pharmaceuticals and other valuable chemical products (Wang et al., 2013).

Safety And Hazards

2-Methylimidazole-d6, 98 atom % D, is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, is suspected of causing cancer, and may damage fertility or the unborn child . It has low toxicity with an LD 50 (rat, oral) of 1300 mg/kg, but it is strongly irritating to the skin and eyes .

properties

IUPAC Name

1,4,5-trideuterio-2-(trideuteriomethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBGSDVWAMZHDD-RSRPWSGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=N1)C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732552
Record name 2-(~2~H_3_)Methyl(~2~H_3_)-1H-imidazolato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazole-d6

CAS RN

1173022-19-9
Record name 2-(~2~H_3_)Methyl(~2~H_3_)-1H-imidazolato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173022-19-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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